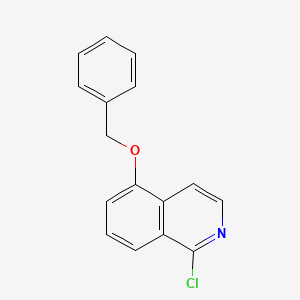

Isoquinoline, 1-chloro-5-(phenylmethoxy)-

描述

Isoquinoline, 1-chloro-5-(phenylmethoxy)- is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. Isoquinoline derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry .

属性

CAS 编号 |

223671-28-1 |

|---|---|

分子式 |

C16H12ClNO |

分子量 |

269.72 g/mol |

IUPAC 名称 |

1-chloro-5-phenylmethoxyisoquinoline |

InChI |

InChI=1S/C16H12ClNO/c17-16-14-7-4-8-15(13(14)9-10-18-16)19-11-12-5-2-1-3-6-12/h1-10H,11H2 |

InChI 键 |

SLOFZIVPVZYMKC-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2C=CN=C3Cl |

产品来源 |

United States |

准备方法

合成路线和反应条件

异喹啉衍生物可以通过多种方法合成。 一种常见的方法涉及 Pomeranz-Fritsch 反应,该反应使用芳香醛和氨基缩醛作为初始化合物,然后在酸性条件下进行环化 . 另一种方法涉及 2-乙炔基苯甲醛与取代的邻苯二胺和脂肪胺在乙醇中的反应 .

工业生产方法

异喹啉最初是从煤焦油中通过酸性硫酸盐的分级结晶分离出来的 . 更快的途径包括选择性提取煤焦油,利用异喹啉比喹啉更碱性的事实 . 然后可以通过酸性硫酸盐的分级结晶从混合物中分离出异喹啉 .

化学反应分析

反应类型

1-氯-5-(苯甲氧基)异喹啉经历多种类型的化学反应,包括:

氧化: 异喹啉衍生物可以被氧化形成 N-氧化物.

常用试剂和条件

主要产品

氧化: 异喹啉衍生物的 N-氧化物.

还原: 四氢异喹啉衍生物.

取代: 溴化和硝化的异喹啉衍生物.

科学研究应用

Pharmaceutical Applications

Isoquinoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and antiparasitic properties. The specific applications of isoquinoline, 1-chloro-5-(phenylmethoxy)- in pharmaceuticals include:

- Anticancer Activity : Research has indicated that isoquinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the isoquinoline structure can enhance its antiproliferative activity against cancer cells such as HCT116 and A549 . The structural characteristics of isoquinoline, 1-chloro-5-(phenylmethoxy)- suggest potential for similar applications.

- Antiparasitic Properties : Isoquinoline derivatives have been explored for their efficacy against parasitic infections. A patent highlights the use of isoquinoline derivatives for treating nematode infections by interacting with calcium-gated potassium channels, leading to paralysis of the parasites . Isoquinoline, 1-chloro-5-(phenylmethoxy)- may share these properties due to its structural similarities.

- Neuroprotective Agents : Some isoquinoline compounds have been identified as Rho-kinase inhibitors, which are significant in treating neurological disorders. These compounds can potentially improve outcomes in conditions like multiple sclerosis and depression . The neuroprotective potential of isoquinoline, 1-chloro-5-(phenylmethoxy)- warrants further investigation.

Chemical Synthesis and Mechanisms

The synthesis of isoquinoline, 1-chloro-5-(phenylmethoxy)- can be achieved through several methods that allow for selective functional group introduction while preserving the core isoquinoline structure. Understanding these synthesis pathways is crucial for developing new derivatives with enhanced biological activity.

Case Studies and Research Findings

Numerous studies have documented the biological activities of isoquinoline derivatives:

- Anticancer Studies : A study evaluated a series of phenoxy derivatives, including those related to isoquinolines, demonstrating significant cytotoxicity against various cancer cell lines with IC50 values ranging from 5 μM to 20 μM . These findings suggest that isoquinoline, 1-chloro-5-(phenylmethoxy)- could exhibit similar or enhanced anticancer properties.

- Antiparasitic Efficacy : Research on isoquinoline derivatives indicated their effectiveness against gastrointestinal nematodes through specific interactions at the molecular level . Such findings highlight the potential application of isoquinoline, 1-chloro-5-(phenylmethoxy)- in developing new antiparasitic therapies.

- Neuroprotective Potential : Isoquinoline compounds have been studied for their role in inhibiting Rho-kinase pathways associated with neurodegenerative diseases. The unique structure of isoquinoline, 1-chloro-5-(phenylmethoxy)- may provide a basis for developing novel neuroprotective agents .

作用机制

与相似化合物的比较

相似化合物

喹啉: 异喹啉的结构异构体,用于合成抗疟疾药物.

1-苄基异喹啉: 许多天然存在的生物碱(如罂粟碱)的结构主链.

相似化合物的比较

Similar Compounds

Quinoline: A structural isomer of isoquinoline, used in the synthesis of anti-malarial drugs.

1-Benzylisoquinoline: The structural backbone of many naturally occurring alkaloids such as papaverine.

Uniqueness

Isoquinoline, 1-chloro-5-(phenylmethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other isoquinoline derivatives .

生物活性

Isoquinoline, 1-chloro-5-(phenylmethoxy)- is a derivative of isoquinoline characterized by a chlorine atom and a phenylmethoxy group at specific positions on the isoquinoline ring. This compound exhibits various biological activities, which are still under investigation, but its structural characteristics suggest potential therapeutic applications.

Structural Characteristics

The molecular formula of isoquinoline, 1-chloro-5-(phenylmethoxy)- is with a molecular weight of approximately 269.72 g/mol. The unique substitution pattern of this compound may influence its reactivity and biological properties compared to other isoquinoline derivatives.

Biological Activities

Isoquinoline derivatives are known for their diverse biological activities, including:

- Antiviral Activity : Research indicates that isoquinoline and related alkaloids exhibit antiviral properties against various viruses, including HIV and SARS-CoV-2. These compounds interact with viral replication mechanisms and may inhibit viral entry or replication pathways .

- Anticancer Properties : Isoquinoline derivatives have been studied for their potential anticancer effects. They may exert cytotoxic effects on cancer cells through various mechanisms, including apoptosis induction and modulation of signaling pathways .

- Antimicrobial Effects : Some isoquinoline derivatives demonstrate antibacterial and antifungal activities. They may disrupt microbial cell membranes or inhibit essential microbial enzymes .

The mechanisms by which isoquinoline, 1-chloro-5-(phenylmethoxy)- exerts its biological effects are still being elucidated. However, studies suggest that isoquinoline derivatives may interfere with:

- Viral Replication Pathways : Isoquinolines can modulate key cellular pathways involved in viral replication, such as NF-κB and AMPK/mTOR signaling pathways .

- Cell Cycle Regulation : Some isoquinoline derivatives have been shown to affect cell cycle progression in cancer cells, leading to reduced proliferation .

Comparative Analysis

A comparative analysis of isoquinoline derivatives reveals the unique features of isoquinoline, 1-chloro-5-(phenylmethoxy)-:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Isoquinoline | Basic structure without substituents | |

| 1-Chloroisoquinoline | Chlorine at position 1 | |

| 5-Methoxyisoquinoline | Methoxy group at position 5 | |

| Isoquinoline, 1-chloro-5-(phenylmethoxy)- | Unique substitution pattern influencing reactivity |

Case Studies

Recent studies have highlighted the potential applications of isoquinoline derivatives in treating viral infections. For instance:

- HIV Treatment : Isoquinoline compounds have been explored for their ability to inhibit HIV replication. A study indicated that certain substituted isoquinolines could serve as effective agents in antiretroviral therapy .

- SARS-CoV-2 Inhibition : In silico studies have suggested that isoquinoline derivatives might inhibit SARS-CoV-2 by targeting viral entry mechanisms and replication processes .

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-chloro-5-(phenylmethoxy)isoquinoline to improve yield and purity?

- Methodological Answer :

- Step 1 : Screen reaction conditions (solvent, temperature, catalyst) using Design of Experiments (DOE) to identify optimal parameters. For example, evaluate polar aprotic solvents (e.g., DMF) for nucleophilic substitution efficiency .

- Step 2 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, gradient elution) or recrystallization. Validate purity using melting point analysis and HPLC (>95% purity threshold) .

- Step 3 : Characterize intermediates (e.g., 5-(phenylmethoxy)isoquinoline) via -NMR and -NMR to confirm regioselectivity before chlorination .

Q. What spectroscopic techniques are essential for characterizing 1-chloro-5-(phenylmethoxy)isoquinoline, and how should data be interpreted?

- Methodological Answer :

- Techniques :

- NMR : Use -NMR to confirm aromatic proton environments (e.g., deshielded protons adjacent to Cl and O-benzyl groups). -NMR detects quaternary carbons (e.g., C-Cl at ~110 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion ([M+H]) and fragments (e.g., loss of benzyloxy group).

- X-ray Crystallography : Resolve ambiguous structures by comparing experimental and simulated powder XRD patterns .

Q. How should researchers design a stability study for 1-chloro-5-(phenylmethoxy)isoquinoline under varying storage conditions?

- Methodological Answer :

- Step 1 : Expose the compound to controlled conditions (humidity: 40–80%, temperature: 25–60°C) over 4–12 weeks.

- Step 2 : Analyze degradation products via LC-MS and compare with NIST spectral libraries to identify hydrolyzed or oxidized derivatives .

- Step 3 : Quantify stability using Arrhenius kinetics to predict shelf-life under standard lab conditions .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and reaction pathways of 1-chloro-5-(phenylmethoxy)isoquinoline?

- Methodological Answer :

- Step 1 : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states for nucleophilic aromatic substitution or ring-opening reactions .

- Step 2 : Simulate solvent effects using COSMO-RS to predict solvolysis rates in polar vs. nonpolar media .

- Step 3 : Validate predictions with experimental kinetic studies (e.g., monitoring Cl release via ion chromatography) .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, logP) of this compound?

- Methodological Answer :

- Strategy 1 : Replicate measurements using standardized protocols (e.g., shake-flask method for logP) and cross-validate with computational predictions (e.g., ChemAxon or ACD/Labs software) .

- Strategy 2 : Compare crystallographic data (CCDC entries) to assess polymorphic variations affecting solubility .

- Strategy 3 : Publish detailed experimental conditions (e.g., pH, temperature) to enable meta-analysis of discrepancies .

Q. How to investigate the compound’s role as a precursor in heterocyclic chemistry (e.g., synthesizing fused polycyclic systems)?

- Methodological Answer :

- Step 1 : React with Grignard reagents or organometallics to functionalize the isoquinoline core. Monitor regioselectivity via -NMR .

- Step 2 : Employ cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at the 1-chloro position. Optimize Pd catalyst loading (0.5–5 mol%) and base (KCO) .

- Step 3 : Screen photophysical properties (e.g., fluorescence) of derivatives to identify applications in materials science .

Q. What experimental approaches can elucidate the environmental degradation mechanisms of this compound?

- Methodological Answer :

- Approach 1 : Simulate aqueous hydrolysis under UV light (λ = 254 nm) and analyze photoproducts via GC-MS .

- Approach 2 : Study microbial degradation using soil slurry models (e.g., OECD 307 guidelines) and quantify metabolite toxicity .

- Approach 3 : Model atmospheric oxidation pathways using computational tools (e.g., EPI Suite) and validate with smog chamber experiments .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

- Methodological Answer :

- Guideline 1 : Document all reaction parameters (e.g., stirring rate, drying time for solvents) in Supplementary Information .

- Guideline 2 : Share raw spectral data (e.g., NMR FID files) in public repositories (e.g., Zenodo) for peer validation .

- Guideline 3 : Use certified reference materials (CRMs) for instrument calibration (e.g., NIST-traceable standards) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。